2-Fluoropropene
Overview
Description
2-Fluoropropene, also known as 2-Fluoro-1-propene, is an organic compound with the molecular formula C3H5F. It is a fluorinated derivative of propene and is characterized by the presence of a fluorine atom attached to the second carbon of the propene chain. This compound is a colorless gas with a distinctive, pungent odor and is used in various chemical reactions and industrial applications .
Mechanism of Action
Mode of Action
The interaction of 2-Fluoropropene with Cl atoms occurs primarily via addition to the Cα carbon . There is also a smaller participation of the addition on the Cβ carbon . The abstraction channel occurs at larger energies than the addition ones .
Biochemical Pathways
The reaction of this compound with Cl atoms leads to the formation of intermediates and transition states on the potential energy surface . The reaction channels are exothermic and feasible . The reaction occurs primarily via addition to the Cα carbon, with a smaller participation of the addition on the Cβ carbon .
Pharmacokinetics
The overall rate constant at 298 k and 1 atm is found to be 107 × 10 −10 cm 3 molecule −1 s −1 , which may influence its bioavailability and distribution in the environment.
Result of Action
The gas-phase reaction products of this compound with Cl atoms have been determined for the first time at 298 K and atmospheric pressure Acetyl fluoride and formyl chloride were observed as the main products .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmospheric pressure . The atmospheric lifetime of this compound is found to be 10.8 days , which signifies a very short lifetime and negligible effect on the global warming potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoropropene can be synthesized through several methods. One common approach involves the reaction of propene with hydrogen fluoride in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective fluorination of the propene molecule.
Another synthetic route involves the dehydrofluorination of 2-fluoropropanol. This process involves the elimination of hydrogen fluoride from 2-fluoropropanol, resulting in the formation of this compound. The reaction is usually carried out in the presence of a strong base, such as potassium hydroxide, and requires careful control of reaction conditions to achieve high yields .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors designed to handle the specific reaction conditions required for its synthesis. The production process involves the continuous feed of reactants, such as propene and hydrogen fluoride, into the reactor, where they undergo the fluorination reaction. The resulting this compound is then purified and collected for further use .
Chemical Reactions Analysis
Types of Reactions
2-Fluoropropene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form products such as acetyl fluoride and formyl chloride.
Reduction: Reduction reactions can convert this compound into other fluorinated hydrocarbons.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine atoms and other halogens. These reactions typically occur under atmospheric pressure and controlled temperature conditions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the fluorine atom in this compound
Major Products Formed
Oxidation: Acetyl fluoride and formyl chloride are major products formed during the oxidation of this compound.
Reduction: Fluorinated hydrocarbons are typically formed as major products.
Substitution: Substituted propene derivatives are formed depending on the nucleophile used
Scientific Research Applications
2-Fluoropropene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules, which can alter their chemical properties and reactivity.
Biology: Research studies utilize this compound to investigate the effects of fluorinated compounds on biological systems and their potential use in pharmaceuticals.
Medicine: It is explored for its potential use in the development of fluorinated drugs, which may exhibit improved pharmacokinetic properties.
Comparison with Similar Compounds
2-Fluoropropene can be compared with other fluorinated propene derivatives, such as:
1-Fluoropropene: This compound has the fluorine atom attached to the first carbon of the propene chain. It exhibits different reactivity and chemical properties compared to this compound.
3-Fluoropropene: In this compound, the fluorine atom is attached to the third carbon of the propene chain. Its chemical behavior and applications differ from those of this compound.
The uniqueness of this compound lies in its specific fluorination pattern, which influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2-fluoroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F/c1-3(2)4/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOCAPPEAVAHQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073251 | |
Record name | 1-Propene, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas; [Apollo Scientific MSDS] | |
Record name | 2-Fluoropropene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11451 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1184-60-7 | |
Record name | 2-Fluoropropene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoropropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoropropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-FLUOROPROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FAA6WF8LC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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